molecular formula C22H18FN5OS B2575369 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide CAS No. 1207041-82-4

1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B2575369
CAS No.: 1207041-82-4
M. Wt: 419.48
InChI Key: ZZJNXEFLPUSFPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially enhance the compound’s reactivity and bioavailability .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 419.48. Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Synthesis of Polyamides and Polyimides

Polyamides containing ether and sulfone links have been synthesized through direct polycondensation of dicarboxylic acids with aromatic diamines. These polymers exhibit high inherent viscosities and solubility in polar solvents, alongside the capability to form tough and transparent films. The glass transition temperatures of these materials range significantly, indicating their potential in high-performance applications (Hsiao & Huang, 1997).

Enhancement of Material Properties

Research into novel polyamides and polyimides featuring triphenylamine groups has led to the creation of materials with high glass transition temperatures. These findings demonstrate the potential for using specific molecular structures to enhance the thermal stability and solubility of polymers, making them suitable for advanced applications in electronics and materials engineering (Liaw et al., 2002).

Fluorinated Polyamides for Advanced Applications

The synthesis of fluorinated polyamides containing pyridine and sulfone moieties has been explored, resulting in polymers with high thermal stability, excellent solubility, and desirable mechanical properties. These materials exhibit low dielectric constants and high transparency, suggesting their usefulness in electronic applications (Liu et al., 2013).

Exploration of Sulfonamide Derivatives

Studies on sulfonamide derivatives have shown the potential of these compounds in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities. This research underscores the importance of structural variations in developing therapeutic agents (Karaman et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound’s biological activity could be related to its piperidine structure, as many piperidine derivatives are known to interact with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, appropriate safety measures should be taken when handling and storing the compound to prevent exposure and ensure safety .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and biological activity. Given the prevalence of piperidine structures in pharmaceuticals, this compound could potentially serve as a starting point for the development of new drugs .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c1-30-19-8-2-15(3-9-19)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)18-6-4-17(23)5-7-18/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJNXEFLPUSFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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